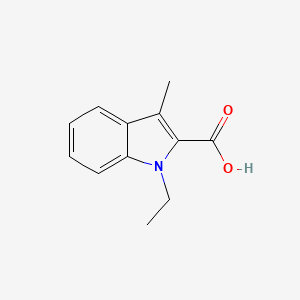

![molecular formula C7H13ClO2 B2681209 [4-(Chloromethyl)oxan-4-yl]methanol CAS No. 2490432-11-4](/img/structure/B2681209.png)

[4-(Chloromethyl)oxan-4-yl]methanol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

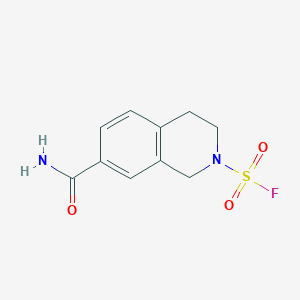

“[4-(Chloromethyl)oxan-4-yl]methanol” is a chemical compound with the CAS Number: 2490432-11-4 . It has a molecular weight of 164.63 .

Molecular Structure Analysis

The IUPAC name for this compound is (4-(chloromethyl)tetrahydro-2H-pyran-4-yl)methanol . The InChI code for this compound is 1S/C7H13ClO2/c8-5-7(6-9)1-3-10-4-2-7/h9H,1-6H2 .Aplicaciones Científicas De Investigación

Catalytic Conversion of Methanol

Research on the catalytic conversion of methanol or dimethyl ether to hydrocarbons has shown that methanol and dimethyl ether appear unreactive on HZSM-5 and HSAPO-34 catalysts, contradicting previous beliefs about "direct" mechanisms. This suggests that only the "indirect" hydrocarbon pool route is a valid mechanism for this chemistry, highlighting the complexity and importance of catalyst composition and purity in methanol conversion processes (Song et al., 2002).

Methanol in Methanotroph Biology

Methanotrophs, which consume methane using methanol as an intermediate, play a significant role in the global carbon cycle. These organisms utilize methanol derived from methane for energy and carbon, illustrating methanol's ecological importance and potential applications in bioremediation and as a carbon source for microbial communities (Semrau et al., 2010).

Methanol Synthesis Catalysis

The use of rare earth elements in methanol synthesis catalysis via hydrogenation of carbon oxides has been shown to improve catalytic performance. This research underscores the potential of rare earth elements to enhance the efficiency of methanol production processes, pointing towards innovative applications in industrial chemistry (Richard & Fan, 2018).

Oxidation of Methanol in Environmental Monitoring

A study on the rapid biological oxidation of methanol in the tropical Atlantic emphasizes its significance as a microbial carbon source. This research contributes to our understanding of methanol's role in marine biogeochemical cycles and its potential applications in environmental monitoring and assessment (Dixon et al., 2011).

Safety and Hazards

Propiedades

IUPAC Name |

[4-(chloromethyl)oxan-4-yl]methanol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13ClO2/c8-5-7(6-9)1-3-10-4-2-7/h9H,1-6H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZGZQPGVNSEBJP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1(CO)CCl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13ClO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.63 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[4-(Chloromethyl)oxan-4-yl]methanol | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

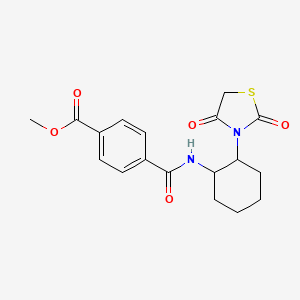

![3-[6-(3,4-dihydro-1H-isoquinolin-2-yl)-6-oxohexyl]-2-sulfanylidene-1H-quinazolin-4-one](/img/structure/B2681126.png)

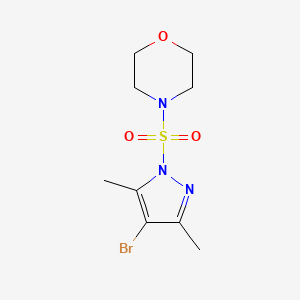

![2-([1]benzofuro[3,2-d]pyrimidin-4-ylsulfanyl)-N-(2,3-dimethylphenyl)acetamide](/img/structure/B2681128.png)

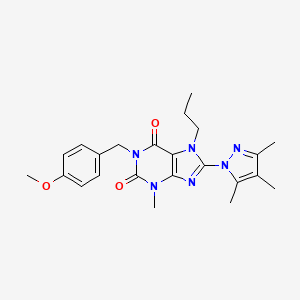

![methyl 2-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamido)benzoate](/img/structure/B2681133.png)

![1-(4-Ethoxyphenyl)-1-ethyl-3-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea](/img/structure/B2681137.png)

![3-Butyl-2-[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl-6-morpholin-4-ylquinazolin-4-one](/img/structure/B2681140.png)

![2-{[7-(Methoxycarbonyl)-4-oxo-3,4-dihydroquinazolin-2-yl]methyl}benzoic acid](/img/no-structure.png)